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Executive Summary
Wine browning is a complex oxidative phenomenon that significantly impacts the sensory

qualities and shelf-life of wine, particularly white wines. The primary instigator of this process is

the enzymatic oxidation of specific phenolic compounds naturally present in grape must.

Among these, trans-caftaric acid, an ester of caffeic acid and tartaric acid, is the principal

substrate for the enzyme polyphenol oxidase (PPO). This guide elucidates the core chemical

mechanisms of caftaric acid's involvement in browning, the protective role of endogenous

antioxidants like glutathione, and the key analytical methodologies used to study these

reactions. Understanding this pathway is critical for developing strategies to mitigate oxidative

spoilage and preserve wine quality.

The Central Mechanism of Caftaric Acid Oxidation
The browning process is initiated almost immediately upon the rupture of grape cells during

crushing, which allows the cytosolic enzyme PPO (EC 1.10.3.1, catechol oxidase) to interact

with its vacuolar substrate, caftaric acid.[1][2]

The reaction proceeds in two main stages:
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Enzymatic Oxidation: In the presence of oxygen, PPO catalyzes the oxidation of caftaric
acid, which is an o-diphenol, into a highly reactive o-quinone.[3][4] This caftaric acid o-

quinone is a powerful oxidant and an electrophile, serving as the branching point for

subsequent reactions.[3]

Non-Enzymatic Secondary Reactions: The fate of the newly formed o-quinone determines

the extent of browning.

Nucleophilic Addition (Protective Pathway): In the presence of nucleophiles, particularly

the tripeptide glutathione (GSH), the o-quinone undergoes a rapid, non-enzymatic

reaction.[5] GSH traps the quinone, forming a new, stable, and colorless compound known

as 2-S-glutathionyl caftaric acid, or Grape Reaction Product (GRP).[6][7][8] This reaction

effectively sequesters the reactive quinone, preventing it from participating in color-forming

reactions.[9]

Redox Cycling and Polymerization (Browning Pathway): If the concentration of glutathione

is insufficient to trap all the generated quinones, these electrophilic molecules will react

with other phenolic compounds, such as flavan-3-ols (e.g., catechin).[3][8] They can also

oxidize other phenols in a coupled oxidation mechanism, regenerating caftaric acid while

propagating the oxidative cascade.[10] These secondary reactions lead to the formation of

complex, high molecular weight polymers that are yellow-brown in color, causing the

characteristic browning of the wine.[3][8]

The ratio of hydroxycinnamic acids (primarily caftaric acid) to glutathione in the must is

therefore a critical indicator of its susceptibility to oxidation.[3][7]

Below is a diagram illustrating the pivotal reaction pathways involving caftaric acid.
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Caption: Enzymatic and non-enzymatic pathways of caftaric acid in wine browning.

Quantitative Data Presentation
The concentrations of caftaric acid and glutathione are highly variable, depending on grape

variety, viticultural practices, and winemaking techniques. The following table summarizes

typical concentration ranges found in grape must.
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Compound
Typical
Concentration
Range (mg/L)

Grape Varieties /
Conditions

Reference(s)

Caftaric Acid 50 - 200

White and red

varieties (juice

protected from

oxidation)

[1][11]

up to 412

Pinot Noir (unripe

grapes at bunch

closure)

[12]

286
Riesling (unripe

grapes)
[12]

Glutathione (GSH) 0.8 - 19.2

Various white grape

musts (e.g.,

Sauvignon Blanc,

Tempranillo Blanco)

[10]

typically < 20 White grape musts [13]

Grape Reaction

Product (GRP)
typically ~160

Formed in crushed

grapes with sufficient

GSH

[14][15]

Key Experimental Protocols
Protocol: Quantification of Caftaric Acid and GRP by
HPLC-DAD
This method allows for the simultaneous quantification of caftaric acid and its derivatives.

1. Sample Preparation:

Collect grape must or wine sample.

To prevent further oxidation, especially for must, samples can be treated with potassium

metabisulfite (0.2 g/kg).[12]
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Centrifuge the sample at ~5000 rpm for 5 minutes to pellet solids.[9]

Filter the supernatant through a 0.2 µm membrane filter (e.g., PTFE or PVDF) into an HPLC

vial.[9][12] Direct injection of the filtered sample is often sufficient.[6]

2. HPLC-DAD System & Conditions:

Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

Mobile Phase A: Water with an acidifier (e.g., 0.1% glacial acetic acid or 0.2% acetic acid).[9]

[16]

Mobile Phase B: Acetonitrile with the same acidifier.[9][16]

Flow Rate: 0.8 - 1.0 mL/min.[8][9]

Column Temperature: 30 °C.[9]

Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A,

gradually increasing the proportion of Mobile Phase B to elute more hydrophobic

compounds. An example gradient: 0 min, 1% B; 15 min, 35% B; 20 min, 99% B; 25 min, 99%

B; 26 min, 1% B; 30 min, 1% B.

Detection: Monitor at 320-325 nm, the absorbance maximum for caftaric acid and GRP.[6]

[14] A full scan (200-400 nm) can be used for compound identification.

3. Quantification:

Prepare calibration curves using certified external standards of trans-caftaric acid.

Identify peaks in the sample chromatogram by comparing retention times with standards.

Quantify the concentration based on the peak area and the standard calibration curve. GRP

can be quantified using a caftaric acid standard curve as its extinction coefficient is very

similar.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6233460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6233460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7924824/
https://pubmed.ncbi.nlm.nih.gov/20235134/
https://pubmed.ncbi.nlm.nih.gov/20235134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6233460/
https://akjournals.com/view/journals/1326/32/2/article-p134.xml
https://pmc.ncbi.nlm.nih.gov/articles/PMC6233460/
https://akjournals.com/view/journals/1326/32/2/article-p134.xml
https://akjournals.com/downloadpdf/view/journals/1326/32/2/article-p134.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6233460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6233460/
https://www.benchchem.com/product/b190713?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20235134/
https://www.ajevonline.org/content/36/1/50
https://www.benchchem.com/product/b190713?utm_src=pdf-body
https://www.benchchem.com/product/b190713?utm_src=pdf-body
https://www.ajevonline.org/content/36/1/50
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram outlines the experimental workflow for this analysis.
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Caption: Experimental workflow for HPLC-DAD analysis of caftaric acid.

Protocol: Polyphenol Oxidase (PPO) Activity Assay
This spectrophotometric assay measures the rate of PPO-catalyzed oxidation.

1. Enzyme Extraction (Crude Extract):
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Homogenize fresh grape tissue (e.g., 1g) in an ice-cold extraction buffer (e.g., 9 mL of a

phosphate buffer, pH 6.5-7.0) to maintain enzyme stability.[11]

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes.[11]

The resulting supernatant is the crude enzyme extract.

2. Spectrophotometric Measurement:

Instrument: UV-Vis Spectrophotometer set to the appropriate wavelength and temperature

(e.g., 25°C).

Reagents:

Phosphate buffer (e.g., 0.5 M, pH 6.5).[17]
Substrate solution (e.g., 1 mM L-tyrosine or a catechol solution).[17][18]

Procedure:

Set up a cuvette with the reaction mixture: e.g., 1.0 mL phosphate buffer, 1.0 mL substrate
solution, and 0.9 mL reagent-grade water.[17]
Oxygenate the mixture by bubbling O₂ or by vigorous shaking for several minutes to
ensure oxygen is not a limiting reactant.[17]
Place the cuvette in the spectrophotometer and record the baseline absorbance for 2-3
minutes.
Initiate the reaction by adding a small volume (e.g., 100 µL) of the crude enzyme extract.
[17]
Immediately begin recording the change in absorbance over time (e.g., for 10 minutes).
The product of tyrosine oxidation can be measured at 280 nm[17], while other substrates
like catechol form products measured at ~410 nm.[11]

3. Calculation of Activity:

Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time

plot, after any initial lag phase.[17]

One unit of PPO activity is often defined as the amount of enzyme that causes a change in

absorbance of 0.001 per minute under the specified conditions.[17]
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Conclusion
Caftaric acid is the central molecule in the initial phase of enzymatic browning in wine. Its

oxidation by PPO to a reactive o-quinone initiates a cascade of reactions that can either be

mitigated by protective compounds like glutathione, resulting in the colorless Grape Reaction

Product, or can proceed to form undesirable brown polymers. The balance between these

competing pathways, largely dictated by the must's initial composition, is a determining factor in

the final color and stability of the wine. The analytical protocols detailed herein provide the

necessary tools for researchers to quantify these key compounds and assess oxidative

potential, enabling the development of targeted oenological practices to preserve wine quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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